molecular formula C22H27ClO3 B13761874 (+-)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester CAS No. 71548-94-2

(+-)-2-(4-((4-Chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid butyl ester

Cat. No.: B13761874
CAS No.: 71548-94-2
M. Wt: 374.9 g/mol
InChI Key: HHMPRXFCUIAVFM-UHFFFAOYSA-N
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Description

Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is an organic compound with a complex structure. It is primarily used in research and industrial applications due to its unique chemical properties. The compound features a butyl ester group, a chlorinated phenyl ring, and a phenoxy group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate typically involves multiple steps. One common method includes the esterification of 2-methylbutanoic acid with butanol in the presence of a strong acid catalyst. The resulting butyl 2-methylbutanoate is then subjected to a nucleophilic substitution reaction with 4-[(4-chlorophenyl)methyl]phenol under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and solvents are carefully selected to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorinated phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate
  • Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]propanoate
  • Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]butanoate

Uniqueness

Butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate is unique due to its specific ester and phenoxy groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile in various applications .

Properties

CAS No.

71548-94-2

Molecular Formula

C22H27ClO3

Molecular Weight

374.9 g/mol

IUPAC Name

butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C22H27ClO3/c1-4-6-15-25-21(24)22(3,5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3

InChI Key

HHMPRXFCUIAVFM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)(CC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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